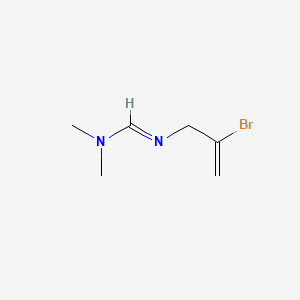
N,N-Dimethyl-N'-(2-bromoallyl)formamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N’-(2-bromoallyl)formamidine is an organic compound that belongs to the class of formamidines Formamidines are characterized by the presence of a formamidine group, which consists of a formyl group (CHO) attached to an amidine group (C=NH)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2-bromoallyl)formamidine typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 2-bromoallylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-(2-bromoallyl)formamidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N’-(2-bromoallyl)formamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the formamidine group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation Reactions: Products include oxo derivatives and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
科学的研究の応用
N,N-Dimethyl-N’-(2-bromoallyl)formamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N,N-Dimethyl-N’-(2-bromoallyl)formamidine involves its interaction with molecular targets such as enzymes and receptors. The formamidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The 2-bromoallyl group can undergo substitution reactions, modifying the structure and function of target molecules.
類似化合物との比較
Similar Compounds
N,N-Dimethylformamide: A related compound with similar chemical properties but without the 2-bromoallyl group.
N,N-Dimethyl-N’-(2-chloroallyl)formamidine: A similar compound with a chlorine atom instead of bromine.
N,N-Dimethyl-N’-(2-iodoallyl)formamidine: A similar compound with an iodine atom instead of bromine.
Uniqueness
N,N-Dimethyl-N’-(2-bromoallyl)formamidine is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile in synthetic applications.
特性
CAS番号 |
101398-57-6 |
|---|---|
分子式 |
C6H11BrN2 |
分子量 |
191.07 g/mol |
IUPAC名 |
N'-(2-bromoprop-2-enyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H11BrN2/c1-6(7)4-8-5-9(2)3/h5H,1,4H2,2-3H3 |
InChIキー |
UVGQWRXKUXYVOQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NCC(=C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
![3-[(4-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14326625.png)
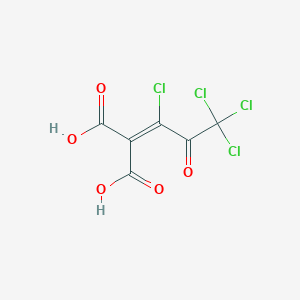

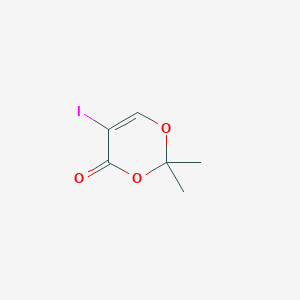
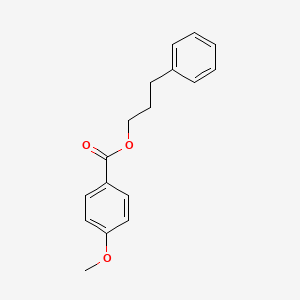

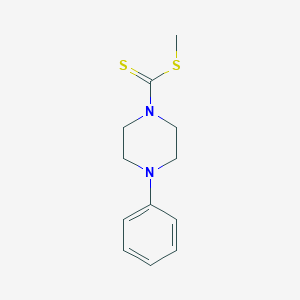
![1-[(Oxan-2-yl)oxy]non-2-yn-4-ol](/img/structure/B14326665.png)
![5,5'-[Sulfanediylbis(methylene)]bis(3-phenyl-1,2,4-oxadiazole)](/img/structure/B14326670.png)

![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
